molecular formula C17H19NO3S B14202840 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid CAS No. 860344-01-0

4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid

Cat. No.: B14202840
CAS No.: 860344-01-0
M. Wt: 317.4 g/mol
InChI Key: ASSAUKKHOJBYBA-UHFFFAOYSA-N
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Description

4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is a complex organic compound that features a thiophene ring substituted with a morpholine group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine group can enhance the compound’s ability to interact with biological membranes, improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxylic acid.

    Morpholine Derivatives: Compounds like 4-morpholinecarboxylic acid and N-methylmorpholine.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.

Uniqueness

4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid is unique due to its combination of a thiophene ring, a morpholine group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

CAS No.

860344-01-0

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

4-[5-(1-morpholin-4-ylethyl)thiophen-2-yl]benzoic acid

InChI

InChI=1S/C17H19NO3S/c1-12(18-8-10-21-11-9-18)15-6-7-16(22-15)13-2-4-14(5-3-13)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20)

InChI Key

ASSAUKKHOJBYBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=C(C=C2)C(=O)O)N3CCOCC3

Origin of Product

United States

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